Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 1343920-05-7) is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoroethyl group at position 3 and an ethyl ester at position 3. This compound is industrially produced with 99% purity and serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals . The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(12-15-5)3-7(8,9)10/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCJDJDMCLPBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
While specific applications of "Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate" are not detailed in the provided search results, the information present allows us to infer potential applications based on its chemical properties and the known uses of similar compounds.
Chemical Information
this compound is a chemical compound with the molecular formula C7H7F3N2O3 and a molecular weight of 224.14 . It contains a trifluoroethyl group and an oxadiazole ring .
Potential Applications
Given the presence of the trifluoromethyl group and the oxadiazole moiety, potential applications can be inferred from similar compounds:
- Pharmaceutical Chemistry The trifluoromethyl (CF3) group is a common pharmacophore in FDA-approved drugs . The inclusion of a CF3 group can increase the potency of a drug . Oxadiazole derivatives have demonstrated a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
- Agrochemicals: Molecules containing fluorinated groups are used in agrochemicals .
- Research and Development: The safety data sheet indicates that the compound is intended for research and development .
Oxadiazoles in Research
Oxadiazoles, in general, have uses in a variety of applications:
- Acting as carboxylic acid surrogates in synthetic organic and medicinal chemistry .
- Demonstrating anti-cancer activities .
- Exhibiting anti-inflammatory action .
- Showing antimicrobial activity .
Table of Potential Applications
Case Studies
The search results do not contain specific case studies for this compound. However, they do refer to studies of related compounds:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The oxadiazole ring plays a crucial role in binding to enzymes and receptors, influencing biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxadiazole Derivatives
Ethyl 3-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole-5-Carboxylate (CID 1472632)
- Molecular Formula : C₁₂H₉F₃N₂O₃
- Substituent : 3-(Trifluoromethyl)phenyl group at position 3.
- Its molecular weight (282.24 g/mol) is higher than the target compound, suggesting differences in solubility and permeability .
Ethyl 3-[4-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole-5-Carboxylate (CAS 163719-82-2)
- Molecular Formula : C₁₂H₉F₃N₂O₃ (isomer of CID 1472632).
- Substituent : 4-(Trifluoromethyl)phenyl group at position 3.
- Key Differences : The para-substitution on the phenyl ring may improve molecular symmetry and dipole interactions compared to meta-substituted analogs. This positional isomerism could lead to distinct biological activity profiles .
Ethyl 3-(2-Methylbenzyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 1281557-44-5)
- Molecular Formula : C₁₃H₁₄N₂O₃
- Substituent : 2-Methylbenzyl group at position 3.
- The higher lipophilicity (LogP ≈ 3.25 estimated) may favor membrane permeability but reduce aqueous solubility .
Heterocycle Variations: Oxadiazole vs. Triazole vs. Thiazole
Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-Triazole-5-Carboxylate (CAS 1087784-68-6)
- Molecular Formula : C₁₂H₁₀F₃N₃O₂
- Heterocycle : 1,2,4-Triazole (three nitrogen atoms).
- Key Differences : The triazole core offers additional hydrogen-bonding sites, which may enhance interactions with biological targets. However, the reduced electronegativity (compared to oxadiazole) could alter reactivity in cyclization reactions .
Ethyl 5-Methyl-3-(2,2,2-Trifluoroacetylamino)-2,4-Thiazolecarboxylate (CAS N/A)
- Molecular Formula : C₉H₉F₃N₂O₃S
- Heterocycle : Thiazole (sulfur and nitrogen atoms).
- The trifluoroacetylamino group adds a secondary electron-withdrawing moiety, which may further stabilize the molecule against hydrolysis .
Role of Fluorine in Comparative Analysis
The trifluoroethyl group in the target compound provides:
Enhanced Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative degradation, a common advantage in drug design .
Lipophilicity Modulation : The trifluoroethyl group (LogP ≈ 1.5–2.0) balances solubility and membrane permeability compared to bulkier aryl groups (e.g., trifluoromethylphenyl, LogP ≈ 3.5) .
Steric Effects : Smaller than aryl substituents, the trifluoroethyl group minimizes steric hindrance, favoring reactions at the oxadiazole core .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 3) | Key Feature |
|---|---|---|---|---|
| Target Compound | C₈H₈F₃N₂O₃ (est.) | ~226.16 | 2,2,2-Trifluoroethyl | High metabolic stability |
| Ethyl 3-[3-(Trifluoromethyl)phenyl]-oxadiazole | C₁₂H₉F₃N₂O₃ | 282.24 | 3-(Trifluoromethyl)phenyl | Aromatic interactions |
| Ethyl 3-(2-Methylbenzyl)-oxadiazole | C₁₃H₁₄N₂O₃ | 246.26 | 2-Methylbenzyl | Non-fluorinated, lipophilic |
Biological Activity
Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1477901-19-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoroethyl group attached to an oxadiazole ring. This structure contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H7F3N2O3 |
| Molecular Weight | 224.14 g/mol |
| CAS Number | 1477901-19-1 |
Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities. The mechanism of action often involves:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : They modulate pro-inflammatory cytokines and pathways.
Anticancer Potential
Studies have demonstrated that derivatives of oxadiazoles possess significant anticancer properties. This compound has shown potential in inhibiting various cancer cell lines through different mechanisms:
- COX-2 Inhibition : Some studies report that oxadiazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in cancer biology. For instance, a related study found that specific oxadiazole derivatives had IC50 values ranging from 0.05 to 0.11 μM against COX enzymes .
Anti-inflammatory Activity
The compound has been noted for its anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS)-activated macrophages. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
- In Vitro Studies : A study involving LPS-stimulated RAW 264.7 macrophages showed that this compound significantly inhibited the production of reactive oxygen species (ROS) and nitric oxide (NO), indicating strong antioxidant activity .
- Anticancer Research : In a recent investigation into the anticancer effects of oxadiazoles, it was found that compounds with similar structures inhibited telomerase activity and affected cell proliferation in various cancer types .
Safety and Toxicological Profile
While the biological activities are promising, comprehensive toxicological data on this compound is limited. Current safety data sheets indicate no immediate hazards under normal handling conditions; however, further studies are necessary to assess long-term effects and potential toxicity .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate?
Answer:
The synthesis typically involves cyclocondensation of acylamidrazones with activated esters or carboxylic acid derivatives. For example:
- Stepwise functionalization : Introduce the trifluoroethyl group via nucleophilic substitution or coupling reactions. demonstrates a Stille coupling using tributyl(1-ethoxyvinyl)stannane and Pd(PPh₃)₂Cl₂ to modify pyrazine intermediates, which can be adapted for oxadiazole systems .
- Cyclization : Acylamidrazones derived from ethyl carbethoxyformimidate undergo cyclocondensation to form the oxadiazole core (analogous to methods in ) .
Purification : Silica gel chromatography (PE:EtOAc gradients) is effective for isolating the product .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- ¹H/¹³C NMR : Assign peaks for the trifluoroethyl group (e.g., δ ~4.97 ppm, q for –CH₂CF₃) and oxadiazole protons (δ ~8.6–8.8 ppm for aromatic systems) .
- LCMS : Monitor reaction progress and confirm molecular ion peaks (e.g., [M+H]⁺ for intermediates in ) .
- Elemental analysis : Validate purity and stoichiometry (C₁₂H₉F₃N₂O₃ requires C 47.07%, H 2.96%, N 9.15%) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear gloves, lab coat, and goggles to prevent skin/eye contact () .
- Ventilation : Use fume hoods to avoid inhalation; relocate to fresh air if exposed .
- First aid : Rinse skin/eyes with water for 15 minutes; seek medical attention if ingested .
- Storage : Keep in a cool, dry area away from ignition sources () .
Advanced: How can researchers optimize reaction yields for this compound?
Answer:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve cross-coupling efficiency ( ) .
- Temperature control : Maintain 110°C for 12 hours during coupling reactions to maximize conversion ( ) .
- Solvent selection : Polar aprotic solvents (e.g., MeCN, THF) enhance reactivity in cyclization steps .
- Stoichiometry : Use 1.2–1.5 equivalents of trifluoroethylating agents to drive reactions to completion .
Advanced: How to resolve discrepancies between theoretical and experimental spectral data?
Answer:
- Purity assessment : Confirm via HPLC or recrystallization ( uses EtOAc/PE for purification) .
- 2D NMR : Employ COSY or HSQC to resolve overlapping signals (e.g., trifluoroethyl vs. ester protons) .
- Isotopic labeling : Use ¹⁹F NMR to track trifluoroethyl groups and verify assignments .
- Comparative analysis : Cross-reference with published spectra of analogous oxadiazoles ( ) .
Advanced: What strategies enable functionalization of the oxadiazole ring?
Answer:
- Electrophilic substitution : Introduce halogens or nitro groups at the 3-position using HNO₃/H₂SO₄ or Br₂/Fe .
- Cross-coupling : Suzuki or Stille reactions (e.g., ’s use of stannanes) modify the 5-carboxylate position .
- Protection/deprotection : Temporarily block the ester group with tert-butyl to enable regioselective modifications .
Advanced: How to mitigate hazards during large-scale synthesis?
Answer:
- Batch size limitation : Conduct reactions in smaller batches to control exothermic risks () .
- Inert atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates ( ) .
- Waste management : Neutralize acidic/byproduct streams (e.g., aqueous KF for tin waste in ) .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Pharmacophore integration : The trifluoroethyl group enhances metabolic stability and lipophilicity ( ) .
- Target engagement : Acts as a bioisostere for carboxylic acids in protease inhibitors (analogous to ’s pyrimidine derivatives) .
Advanced: How to analyze stability under varying pH conditions?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours.
- LCMS monitoring : Detect degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Kinetic modeling : Calculate degradation rate constants to predict shelf life .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
